molecular formula C14H12ClN3O3 B10903210 N-(4-chlorophenyl)-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarboxamide

N-(4-chlorophenyl)-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarboxamide

Cat. No.: B10903210
M. Wt: 305.71 g/mol
InChI Key: OWUOHKXERHFXOV-UHFFFAOYSA-N
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Description

N~1~-(4-CHLOROPHENYL)-2-(2-HYDROXYBENZOYL)-1-HYDRAZINECARBOXAMIDE is a chemical compound that belongs to the class of hydrazinecarboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-(2-HYDROXYBENZOYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4-chlorophenylhydrazine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-2-(2-HYDROXYBENZOYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-(2-HYDROXYBENZOYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-BROMOPHENYL)-2-(2-HYDROXYBENZOYL)-1-HYDRAZINECARBOXAMIDE
  • N~1~-(4-METHOXYPHENYL)-2-(2-HYDROXYBENZOYL)-1-HYDRAZINECARBOXAMIDE

Uniqueness

N~1~-(4-CHLOROPHENYL)-2-(2-HYDROXYBENZOYL)-1-HYDRAZINECARBOXAMIDE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(2-hydroxybenzoyl)amino]urea

InChI

InChI=1S/C14H12ClN3O3/c15-9-5-7-10(8-6-9)16-14(21)18-17-13(20)11-3-1-2-4-12(11)19/h1-8,19H,(H,17,20)(H2,16,18,21)

InChI Key

OWUOHKXERHFXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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